2-Chloro-N-[1-(2-methylpyrimidin-4-yl)cyclopropyl]acetamide
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Overview
Description
2-Chloro-N-[1-(2-methylpyrimidin-4-yl)cyclopropyl]acetamide is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and other industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-[1-(2-methylpyrimidin-4-yl)cyclopropyl]acetamide typically involves the reaction of 2-methylpyrimidine with cyclopropylamine, followed by chlorination and acylation steps. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine. The process can be summarized as follows:
Cyclopropylamine Reaction: 2-methylpyrimidine is reacted with cyclopropylamine in the presence of a base to form the intermediate.
Chlorination: The intermediate is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Acylation: The chlorinated intermediate undergoes acylation with acetic anhydride to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-[1-(2-methylpyrimidin-4-yl)cyclopropyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as amines, thiols, or ethers are formed.
Oxidation Products: Oxides or hydroxyl derivatives.
Reduction Products: Amines or alcohols.
Hydrolysis Products: Carboxylic acids and amines.
Scientific Research Applications
2-Chloro-N-[1-(2-methylpyrimidin-4-yl)cyclopropyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[1-(2-methylpyrimidin-4-yl)cyclopropyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
- 2-Chloro-N-(2,6-dimethylphenyl)acetamide
- 5-Bromo-2-fluoro-N-(2-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide
Comparison:
- 2-Chloro-N-(2,6-dimethylphenyl)acetamide: Similar in structure but differs in the aromatic ring substitution, leading to different biological activities and applications.
- 5-Bromo-2-fluoro-N-(2-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide: Contains additional halogen and aromatic substitutions, which may enhance its antifungal activity compared to 2-Chloro-N-[1-(2-methylpyrimidin-4-yl)cyclopropyl]acetamide.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-chloro-N-[1-(2-methylpyrimidin-4-yl)cyclopropyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O/c1-7-12-5-2-8(13-7)10(3-4-10)14-9(15)6-11/h2,5H,3-4,6H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCIZSIGOZFKGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)C2(CC2)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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